3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone
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Overview
Description
3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones. These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring. The compound’s structure includes two aromatic rings, one substituted with dimethyl groups and the other with a trifluoromethyl group, connected by a propanone chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone can be achieved through various organic reactions. One common method involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Example Reaction: [ \text{2,5-Dimethylbenzene} + \text{4-(Trifluoromethyl)benzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carbonyl group may be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, where substituents on the rings can be replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe in studying enzyme interactions with aromatic ketones.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound’s mechanism of action depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the trifluoromethyl group can enhance its binding affinity and stability, making it a valuable compound in drug design.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-Dimethylphenyl)-1-phenylpropan-1-one: Lacks the trifluoromethyl group.
3-(2,5-Dimethylphenyl)-1-[4-methylphenyl]propan-1-one: Substituted with a methyl group instead of trifluoromethyl.
Uniqueness
The trifluoromethyl group in 3-(2,5-Dimethylphenyl)-4'-trifluoromethylpropiophenone imparts unique properties such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
3-(2,5-dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O/c1-12-3-4-13(2)15(11-12)7-10-17(22)14-5-8-16(9-6-14)18(19,20)21/h3-6,8-9,11H,7,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQVLOZVBJIOGTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=C(C=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644750 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898753-86-1 |
Source
|
Record name | 3-(2,5-Dimethylphenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90644750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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